molecular formula C41H40N2O5 B12506785 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-methoxyphenyl)diphenylmethyl)amino)hexanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-methoxyphenyl)diphenylmethyl)amino)hexanoic acid

Cat. No.: B12506785
M. Wt: 640.8 g/mol
InChI Key: CTYHQVFFQRDJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Lys(Mtt)-OH: is a derivative of lysine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group and a 4-methyltrityl (Mtt) protecting group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group of lysine during peptide chain assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(Mtt)-OH typically involves the protection of the lysine amino group with the Mtt group, followed by the attachment of the Fmoc group to the α-amino group. The process begins with the reaction of D-lysine with 4-methyltrityl chloride in the presence of a base to form the Mtt-protected lysine. This intermediate is then reacted with Fmoc chloride to yield Fmoc-D-Lys(Mtt)-OH .

Industrial Production Methods: Industrial production of Fmoc-D-Lys(Mtt)-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated SPPS techniques to streamline the synthesis and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Lys(Mtt)-OH undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with specific sequences, where the Fmoc-D-Lys(Mtt)-OH serves as a building block .

Mechanism of Action

The mechanism of action of Fmoc-D-Lys(Mtt)-OH involves its role as a protected amino acid in SPPS. The Fmoc group protects the α-amino group during peptide chain assembly, while the Mtt group protects the side-chain amino group of lysine. These protecting groups are selectively removed during the synthesis process to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Uniqueness: Fmoc-D-Lys(Mtt)-OH is unique due to the combination of the Fmoc and Mtt protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and coupling reactions, making it highly versatile in SPPS .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYHQVFFQRDJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.